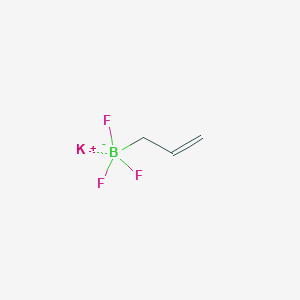
5-Chloro-3-fluoropyridine-2-carbonitrile
Vue d'ensemble
Description
5-Chloro-3-fluoropyridine-2-carbonitrile is a chemical compound with the CAS Number: 207994-11-4 . It has a molecular weight of 156.55 and is a solid at ambient temperature . The IUPAC name for this compound is 5-chloro-3-fluoro-2-pyridinecarbonitrile .
Synthesis Analysis
The synthesis of this compound and similar fluorinated pyridines often involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular formula of this compound is C6H2ClFN2 . The InChI key for this compound is CNRYBSVCHUPCDV-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluoropyridines, such as this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 72-73°C . The exact mass of this compound is 155.98900 .Applications De Recherche Scientifique
Synthèse Agrochimique
Ce composé sert de précurseur dans la synthèse d’agrochimiques. La forte nature électronégative de l’atome de fluor peut améliorer l’activité biologique des herbicides et des insecticides. Il est utilisé dans la conception de composés qui nécessitent une réactivité sélective, permettant un meilleur contrôle des populations de ravageurs tout en minimisant l’impact environnemental .
Blocs de Construction Fluorés
En tant que bloc de construction hétérocyclique fluoré, il est utilisé en synthèse chimique pour introduire du fluor dans diverses structures moléculaires. Ceci est crucial pour créer des composés ayant les propriétés souhaitées pour la recherche et les applications industrielles .
Radiopharmaceutiques
Les dérivés du composé sont étudiés pour leur potentiel dans les radiopharmaceutiques. L’introduction du fluor-18, un isotope émetteur de positrons, dans les cycles pyridine peut créer des agents d’imagerie pour la tomographie par émission de positrons (TEP), aidant au diagnostic et à la surveillance du traitement des maladies .
Safety and Hazards
The safety information for 5-Chloro-3-fluoropyridine-2-carbonitrile indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H319 and H335 , which refer to causing serious eye irritation and may cause respiratory irritation, respectively. Precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding inhaling dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection, respectively.
Orientations Futures
While specific future directions for 5-Chloro-3-fluoropyridine-2-carbonitrile are not mentioned in the available resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . The interest toward the development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of fluoropyridines will be discovered in the future .
Propriétés
IUPAC Name |
5-chloro-3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYBSVCHUPCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621494 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207994-11-4 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)











